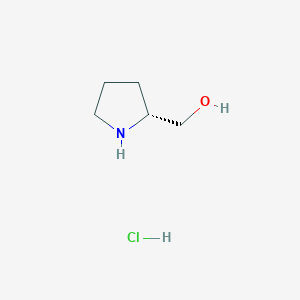
N-(1-(thiophen-3-ylmethyl)pyrrolidin-3-yl)pyrazine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecule contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . This ring is attached to a pyrazine-2-carboxamide group and a thiophen-3-ylmethyl group. The pyrrolidine ring is known for its versatility in drug discovery due to its ability to efficiently explore the pharmacophore space due to sp3-hybridization, its contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .Scientific Research Applications
Stabilization of Metal Complexes
Research indicates that pyrazine-amide-thioether ligands are significant in stabilizing metal complexes. Singh and Mukherjee (2005) found that these ligands, when deprotonated, can stabilize nickel and copper complexes in various oxidation states, highlighting their importance in the coordination chemistry and potential applications in catalysis and material science (Singh & Mukherjee, 2005).
Synthetic Methodologies
Meghdadi et al. (2012) developed an improved method for synthesizing carboxamide ligands containing thioether donor sites using ionic liquids, which offered benefits in terms of reaction efficiency and environmental friendliness. This methodology could be essential for producing ligands for various scientific applications, including materials science and drug discovery (Meghdadi, Mirkhani, & Ford, 2012).
Coordination Behavior and Cytotoxicity
Omondi et al. (2021) explored the coordination behavior of carboxamide palladium(II) complexes, examining their interactions with DNA and proteins, as well as their cytotoxicity against cancer cell lines. These findings suggest the potential of such compounds in medicinal chemistry, particularly in designing new anticancer agents (Omondi et al., 2021).
Iron Complexes with Hexadentate Ligands
Singh and Mukherjee (2005) also worked on iron complexes with hexadentate ligands, demonstrating the strong coordination of pyrazine-amide-thioether ligands with iron, which could have implications for developing iron-based catalysts or materials (Singh & Mukherjee, 2005).
Mercury Complexes with Thiosemicarbazone
Abram et al. (2006) investigated the interaction of mercury with pyridine and pyrazine-carboxamide thiosemicarbazones, revealing insights into the coordination chemistry of mercury. Such studies are valuable for understanding mercury's environmental impact and potential applications in sensing and remediation (Abram et al., 2006).
Mechanism of Action
Target of Action
Similar compounds such as pyrazinamide have been used as antitubercular agents, suggesting that this compound may also target mycobacterium tuberculosis .
Biochemical Pathways
Based on the mode of action of similar compounds, it can be inferred that it may affect the fatty acid synthesis pathway in mycobacterium tuberculosis .
Result of Action
If it acts similarly to pyrazinamide, it could potentially inhibit the growth and replication of mycobacterium tuberculosis .
Future Directions
The development of clinically active drugs often relies on the use of heterocyclic scaffolds, many of which contain nitrogen . The introduction of heteroatomic fragments in these molecules is a strategic choice, considering that they are useful tools for modifying physicochemical parameters and obtaining the best ADME/Tox results for drug candidates . Therefore, “N-(1-(thiophen-3-ylmethyl)pyrrolidin-3-yl)pyrazine-2-carboxamide” and similar compounds could be further explored for their potential in drug discovery.
Properties
IUPAC Name |
N-[1-(thiophen-3-ylmethyl)pyrrolidin-3-yl]pyrazine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4OS/c19-14(13-7-15-3-4-16-13)17-12-1-5-18(9-12)8-11-2-6-20-10-11/h2-4,6-7,10,12H,1,5,8-9H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSRGEUWXKYIEAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1NC(=O)C2=NC=CN=C2)CC3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-[(2-Ethylpiperidin-1-yl)methyl]-1,3-dimethyl-7-[(3-methylphenyl)methyl]purine-2,6-dione](/img/structure/B2994161.png)
![Methyl 3-{[(2-methylphenyl)amino]sulfonyl}-1-benzothiophene-2-carboxylate](/img/structure/B2994164.png)


methyl]phenyl 4-chlorobenzenecarboxylate](/img/structure/B2994169.png)


![2-(2,4-Dimethylphenyl)-4-{[3-(trifluoromethyl)benzyl]thio}pyrazolo[1,5-a]pyrazine](/img/structure/B2994173.png)

![3-(4-Methoxybutyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B2994175.png)


